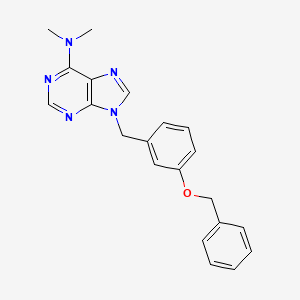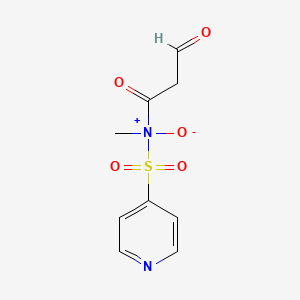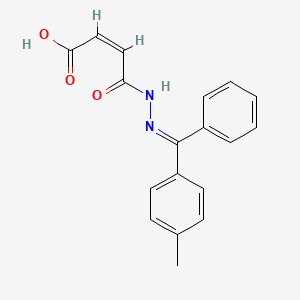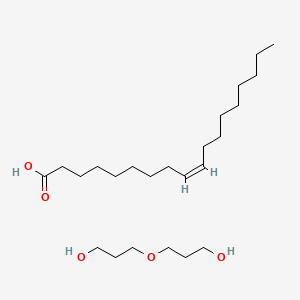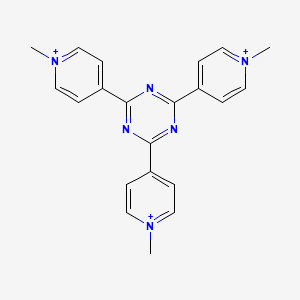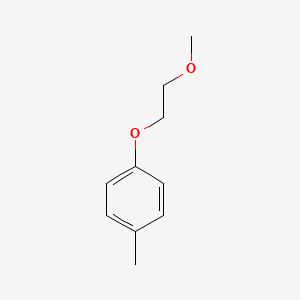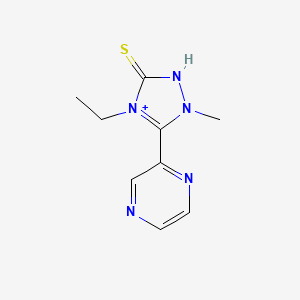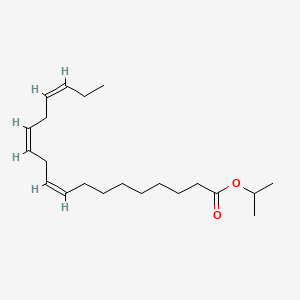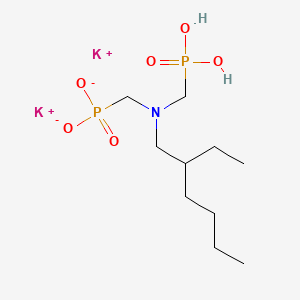
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is a chemical compound with the molecular formula C20H13Na5O10P2 and a molecular weight of 590.207592. It is known for its unique structure, which includes phosphonatooxy groups attached to a benzoate core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate typically involves the reaction of 2-(bis(4-hydroxyphenyl)methyl)benzoic acid with phosphoric acid in the presence of sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the phosphonatooxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. This includes maintaining the necessary temperature, pressure, and pH conditions to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phosphonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentasodium 2-(bis(4-hydroxyphenyl)methyl)benzoate
- Pentasodium 2-(bis(4-methoxyphenyl)methyl)benzoate
- Pentasodium 2-(bis(4-aminophenyl)methyl)benzoate
Uniqueness
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is unique due to its phosphonatooxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or catalytic activity .
Eigenschaften
CAS-Nummer |
93778-24-6 |
|---|---|
Molekularformel |
C20H13Na5O10P2 |
Molekulargewicht |
590.2 g/mol |
IUPAC-Name |
pentasodium;2-[bis(4-phosphonatooxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C20H18O10P2.5Na/c21-20(22)18-4-2-1-3-17(18)19(13-5-9-15(10-6-13)29-31(23,24)25)14-7-11-16(12-8-14)30-32(26,27)28;;;;;/h1-12,19H,(H,21,22)(H2,23,24,25)(H2,26,27,28);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
IUXMHTHXRKRLTE-UHFFFAOYSA-I |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OP(=O)([O-])[O-])C3=CC=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


